Ro4987655
Overview
Description
RO4987655 is an orally active and highly selective small-molecule MEK inhibitor . It potently inhibits the mitogen-activated protein kinase signaling pathway activation and tumor cell growth . It has shown promising effects on B-raf-mutated and some RAS (rat sarcoma)-activated tumors in clinical trials .
Synthesis Analysis
RO4987655 was designed based on the X-ray crystal structure information of the target enzyme and then given multidimensional optimization including metabolic stability, physicochemical properties, and safety profiles . It has a unique ring structure with high metabolic stability and slow dissociation from MEK .
Molecular Structure Analysis
The molecular structure of RO4987655 is complex. It is known to bind to an allosteric inhibitor binding site in ATP analog-bound MEK1 via interactions with Lys97, Val127, Val211, Ser212, and the nucleotide .
Chemical Reactions Analysis
RO4987655 has been observed to have dose-dependent inhibitory effects on pERK in peripheral blood mononuclear cells (PBMCs) . The pharmacokinetics of RO4987655 was linear and no unexpected accumulation of RO4987655 in plasma was observed .
Physical And Chemical Properties Analysis
RO4987655 is an oral drug with a plasma half-life of approximately 4 hours . Its plasma exposure appears to increase in a dose-proportional manner .
Scientific Research Applications
Electrochemical Insights
The electrochemical behavior of compounds, such as those analogous to Ro4987655, has been studied to understand their interaction in various environments. Research supported by the United States Air Force Office of Scientific Research highlights significant advancements in the electrochemical understanding of thin film analogs, offering insights into their potential applications in protective coatings and electronic devices (Ramgopal, Schmutz, & Frankel, 2001).
Digital Library and Research Objects
The development of ROHub, a digital library for Research Objects (ROs), underscores the importance of managing, sharing, and preserving scientific findings. ROs facilitate the aggregation of related scientific resources, enhancing reproducibility and collaboration among scientists (Palma et al., 2014).
Data Sharing Practices
Investigations into the data-sharing practices of scientists reveal a complex landscape of accessibility, re-use, preservation, and sharing barriers. These findings highlight the need for supportive infrastructures and policies to enhance data sharing among the scientific community, potentially impacting the application and development of compounds like Ro4987655 (Tenopir et al., 2011).
Enhancing Scientific Software
The evolution of scientific software frameworks presents an opportunity to improve the productivity of scientific research. Such advancements support the grid-enabling of applications and facilitate the development of new applications from existing frameworks, which could be crucial for the computational analysis of compounds like Ro4987655 (Appelbe, Moresi, Quenette, & Simter, 2007).
Reproducibility and Knowledge Transfer
The concept of hackathons as a means of accelerating scientific discoveries and knowledge transfer is gaining traction. Such collaborative events can significantly contribute to the scientific community's ability to tackle complex challenges, including those related to the development and application of Ro4987655 (Ghouila et al., 2018).
Future Directions
properties
IUPAC Name |
3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMYFEGKMOCQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3IN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026099 | |
Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-[(2-Fluoro-4-Iodophenyl)amino]-N-(2-Hydroxyethoxy)-5-[(3-Oxo-1,2-Oxazinan-2-Yl)methyl]benzamide | |
CAS RN |
874101-00-5 | |
Record name | RO-4987655 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874101005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-4987655 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-4987655 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3733P75ML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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